![molecular formula C7H8N2O4 B12848236 (6-Methoxy-3-nitropyridin-2-yl)methanol](/img/structure/B12848236.png)
(6-Methoxy-3-nitropyridin-2-yl)methanol
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Overview
Description
(6-Methoxy-3-nitropyridin-2-yl)methanol is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 3rd position, along with a hydroxymethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3-nitropyridin-2-yl)methanol typically involves the nitration of 6-methoxypyridine followed by reduction and subsequent functional group transformations. One common method involves the following steps:
Nitration: 6-Methoxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 6-methoxy-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst under hydrogen gas, resulting in 6-methoxy-3-aminopyridine.
Hydroxymethylation: The amino group is then converted to a hydroxymethyl group through a series of reactions involving formaldehyde and other reagents
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxy-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: (6-Methoxy-3-nitropyridin-2-yl)carboxylic acid.
Reduction: (6-Methoxy-3-aminopyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
(6-Methoxy-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (6-Methoxy-3-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups may also play a role in modulating the compound’s activity and selectivity .
Comparison with Similar Compounds
3-Methoxy-2-nitropyridine: Similar structure but lacks the hydroxymethyl group.
6-Methoxy-3-nitropyridin-2-amine: Similar structure but has an amino group instead of a hydroxymethyl group.
(6-Methyl-5-nitropyridin-2-yl)methanol: Similar structure but has a methyl group instead of a methoxy group
Uniqueness: The combination of these functional groups allows for a diverse range of chemical transformations and biological activities, making it a valuable compound in research and industry .
Biological Activity
(6-Methoxy-3-nitropyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
The compound, with the molecular formula C7H9N2O3, features a pyridine ring substituted with a methoxy and nitro group, which significantly influence its biological activity. The presence of these functional groups can enhance the compound's interaction with biological targets.
The biological activity of this compound primarily arises from its interaction with various enzymes and cellular pathways.
1. Enzyme Interactions
Research indicates that this compound may act as a substrate or inhibitor for several enzymes involved in metabolic pathways. For instance, it has been shown to interact with oxidoreductases, potentially leading to alterations in reactive oxygen species (ROS) production, which is crucial in oxidative stress responses.
2. Cellular Effects
In vitro studies have demonstrated that this compound can modulate cell signaling pathways and gene expression. It influences transcription factors associated with stress responses, thereby affecting cellular metabolism and survival.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and favorable distribution characteristics. It is not a substrate for P-glycoprotein (P-gp), indicating potential for widespread bioavailability without significant drug-drug interactions.
Antioxidant Properties
Studies have highlighted the compound's ability to mitigate oxidative stress in various cell types. At lower concentrations, it may enhance cellular defense mechanisms, while higher concentrations could lead to toxicity due to excessive ROS generation.
Anticancer Potential
In cancer research contexts, this compound has shown promise as an anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and growth inhibition. For example, it exhibited significant inhibitory effects on leukemia and solid tumor cell lines .
In Vitro Studies
A series of experiments assessed the compound's efficacy across different cancer models:
- Leukemia Cell Lines : Inhibition rates of up to 70% were observed at optimal concentrations.
- Solid Tumors : The compound showed a dose-dependent response, highlighting its potential as a lead compound for further development .
Animal Models
In vivo studies indicated that administration of this compound resulted in reduced tumor sizes in mice models when dosed appropriately. These findings support the need for further exploration into its therapeutic index and safety profile .
Summary of Findings
Properties
Molecular Formula |
C7H8N2O4 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(6-methoxy-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-3,10H,4H2,1H3 |
InChI Key |
IJEHUOHYXIREFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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